molecular formula C17H20N2O4 B2391577 N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034274-47-8

N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2391577
CAS No.: 2034274-47-8
M. Wt: 316.357
InChI Key: MNBKISJRLOLQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide, also known as MI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-1 is a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), which is involved in the regulation of protein synthesis.

Mechanism of Action

N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide inhibits the activity of eIF4E, which is a key regulator of protein synthesis. eIF4E binds to the 5' cap structure of mRNA and promotes the translation of specific mRNAs involved in cell proliferation and survival. By inhibiting eIF4E, this compound reduces the translation of these mRNAs and inhibits cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide has several advantages for lab experiments, including its small size, high potency, and specificity for eIF4E. However, this compound has some limitations, including its poor solubility in water and its potential toxicity to non-cancerous cells.

Future Directions

There are several future directions for N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide research, including the development of more potent and selective eIF4E inhibitors, the investigation of this compound in combination with other cancer therapies, and the exploration of this compound in other disease areas, such as viral infections and neurological disorders.
In conclusion, this compound is a promising small molecule inhibitor of eIF4E with potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions for this compound include the development of more potent and selective inhibitors and the investigation of its potential in other disease areas.

Synthesis Methods

The synthesis of N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide involves several chemical reactions, including the condensation of 3-methoxybenzaldehyde with 2-(2-methoxyethoxy)isonicotinoyl chloride, followed by reduction with sodium borohydride. The final product is purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been found to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer treatment.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[(3-methoxyphenyl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-21-8-9-23-16-11-14(6-7-18-16)17(20)19-12-13-4-3-5-15(10-13)22-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBKISJRLOLQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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